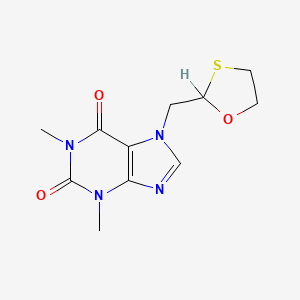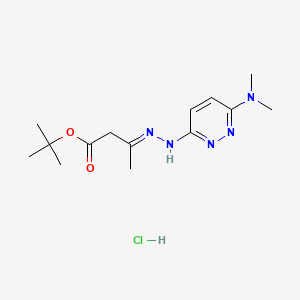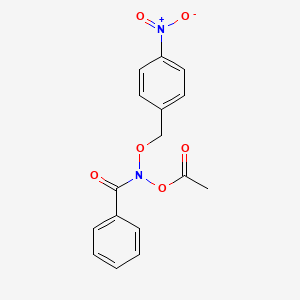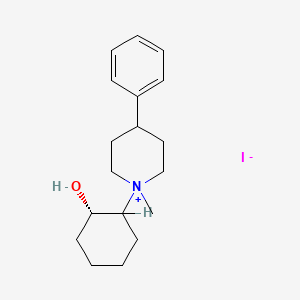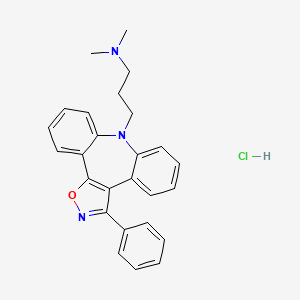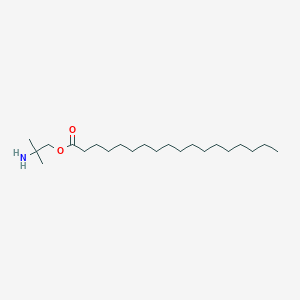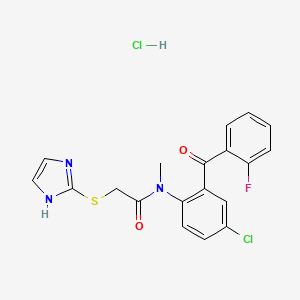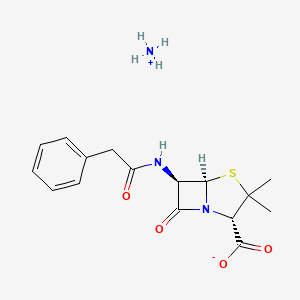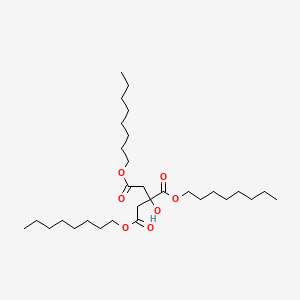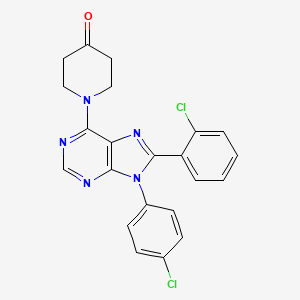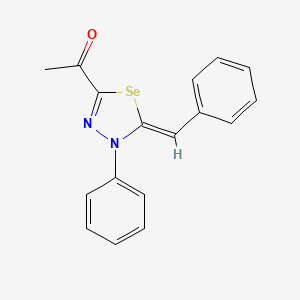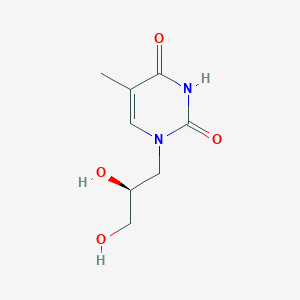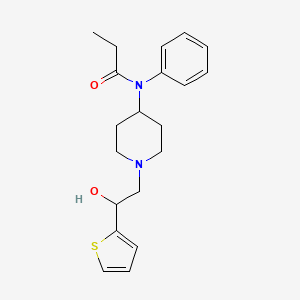
beta-Hydroxythiofentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Hydroxythiofentanyl: is an opioid analgesic that is an analog of fentanyl. This compound has effects and side effects similar to fentanyl, including itching, nausea, and potentially serious respiratory depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxythiofentanyl involves the reaction of 2-thiophen-2-yl-ethanol with 4-piperidone to form the intermediate compound. This intermediate is then reacted with phenylpropanoyl chloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general approach involves standard organic synthesis techniques under controlled conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Hydroxythiofentanyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-Hydroxythiofentanyl has been studied for its analgesic properties and its potential use in pain management. It is also used in research to understand the structure-activity relationship of fentanyl analogs and their interactions with opioid receptors .
Wirkmechanismus
Beta-Hydroxythiofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity and the modulation of ion channels .
Vergleich Mit ähnlichen Verbindungen
Fentanyl: Beta-Hydroxythiofentanyl is an analog of fentanyl and shares similar pharmacological properties.
Sufentanil: Another potent opioid analgesic with a similar structure.
Thiafentanil: A fentanyl analog with a thiophene ring
Uniqueness: this compound is unique due to the presence of a hydroxyl group and a thiophene ring, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
Eigenschaften
CAS-Nummer |
1474-34-6 |
|---|---|
Molekularformel |
C20H26N2O2S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O2S/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19/h3-9,14,17-18,23H,2,10-13,15H2,1H3 |
InChI-Schlüssel |
GLAAETOTOUGGSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


